molecular formula C11H13N3OS B2382129 2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine CAS No. 339156-38-6

2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine

Cat. No. B2382129
CAS RN: 339156-38-6
M. Wt: 235.31
InChI Key: HKAHSVRCLNPQOK-UHFFFAOYSA-N
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Description

2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyridine derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and proteins that are involved in various biological processes. It has also been found to have antioxidant properties, which may contribute to its potential use as an anti-inflammatory agent.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce inflammation in the body, which may be beneficial for the treatment of various inflammatory diseases. Additionally, it has been shown to have antimicrobial properties, which may be useful in the development of new antibiotics. It has also been found to have potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine in lab experiments is that it has been extensively studied and has a well-understood synthesis method. Additionally, it has been found to have various potential applications in scientific research. However, one limitation is that it may not be readily available, as it is a relatively new compound that is still being studied.

Future Directions

There are many potential future directions for the study of 2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine. One direction is to further investigate its potential as an anti-inflammatory agent and its potential use in the treatment of inflammatory diseases. Additionally, more research could be done to explore its potential as a treatment for cancer and its mechanisms of action in inhibiting cancer cell growth. Further studies could also be done to explore its potential as an antibiotic and its antimicrobial properties. Finally, more research could be done to develop new drugs based on this compound for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine involves the reaction of 2-cyano-3-ethyl-5-methylpyridine with thioacetamide in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate to obtain the final compound. This method has been reported to give high yields of the desired product.

Scientific Research Applications

2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine has been used in various scientific research studies. It has been found to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer. Studies have also shown that this compound has antimicrobial properties and can be used as a potential antibiotic. Additionally, it has been used in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2-(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-3-9-7(2)4-8(5-12)11(14-9)16-6-10(13)15/h4H,3,6H2,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAHSVRCLNPQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C=C1C)C#N)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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